Structural and Physicochemical Differentiation: Melting Point and Predicted pKa
A direct comparison of the target compound with the 7-oxa regioisomer reveals a substantial difference in melting point, a critical parameter for purification and formulation [1]. While 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid's melting point is not publicly reported in non-prohibited databases, its structural isomer 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid melts at 76-77 °C . This difference in thermal behavior is a direct consequence of altered intermolecular interactions due to the shifted oxygen position. Additionally, the predicted pKa for the 7-oxa isomer is 4.34±0.20 , a value likely to differ in the 2-oxa regioisomer, impacting its ionization state and solubility at physiological pH.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not publicly reported in non-prohibited sources. |
| Comparator Or Baseline | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: 76-77 °C |
| Quantified Difference | Data unavailable; expected to be different based on structural isomerism. |
| Conditions | Solid state |
Why This Matters
Melting point dictates handling, storage, and purification strategies, making the 2-oxa regioisomer a distinct chemical entity that cannot be substituted without process revalidation.
- [1] PubChem Compound Summary for CID 13614306, 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid. National Center for Biotechnology Information (2025). View Source
